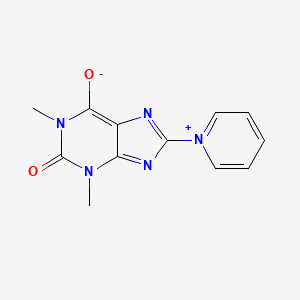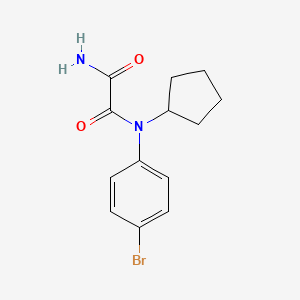
N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide is an organic compound characterized by the presence of a bromophenyl group and a cyclopentyl group attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromophenyl)-N~1~-cyclopentylethanediamide typically involves the reaction of 4-bromoaniline with cyclopentylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of N1-(4-Bromophenyl)-N~1~-cyclopentylethanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K~2~CO~3~) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N1-(4-Bromophenyl)-N~1~-cyclopentylethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopentyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromophenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: A fentanyl analogue with similar structural features but different pharmacological properties.
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: A compound with antimicrobial and anticancer activities, similar to N1-(4-Bromophenyl)-N~1~-cyclopentylethanediamide.
Uniqueness
N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide is unique due to its specific combination of a bromophenyl group and a cyclopentyl group attached to an ethanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
5379-55-5 |
|---|---|
Formule moléculaire |
C13H15BrN2O2 |
Poids moléculaire |
311.17 g/mol |
Nom IUPAC |
N'-(4-bromophenyl)-N'-cyclopentyloxamide |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-5-7-11(8-6-9)16(13(18)12(15)17)10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,15,17) |
Clé InChI |
HHWYWLTUZZHLBU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N(C2=CC=C(C=C2)Br)C(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)

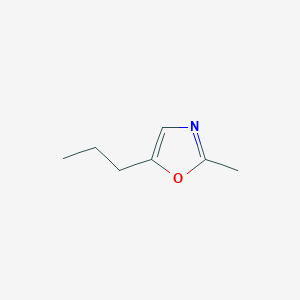
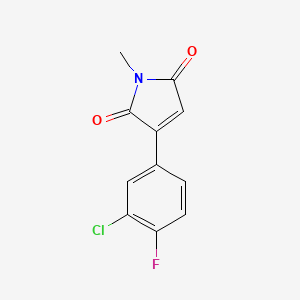
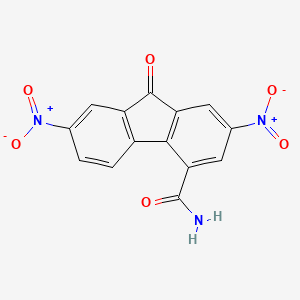



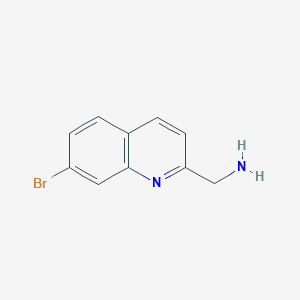
![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
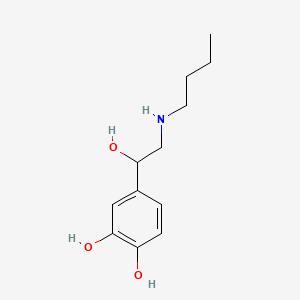
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
